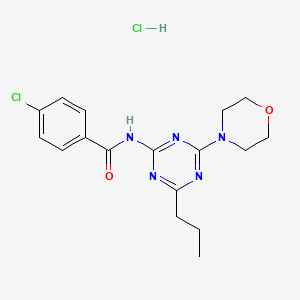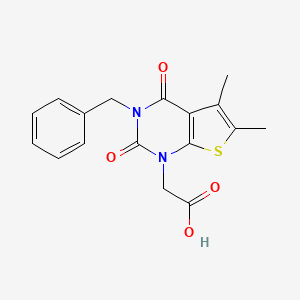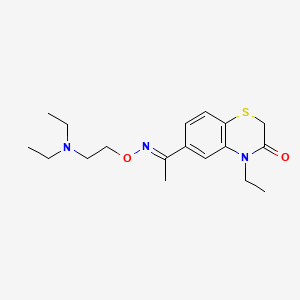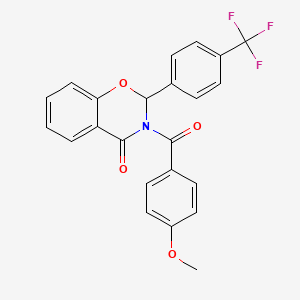
5-Propyl-3-(o-chlorobenzylidene)furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-3-(o-chlorobenzylidene)furan-2-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a propyl group at the 5-position and an o-chlorobenzylidene group at the 3-position of the furan ring. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one typically involves the condensation of 5-propylfuran-2-one with o-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzylidene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Propyl-3-(o-chlorobenzylidene)furan-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the o-chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Propyl-3-(o-chlorobenzylidene)furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one involves its interaction with specific molecular targets. The furan ring and benzylidene group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2-one: Similar structure but with a p-tolyl group instead of a propyl group.
5-Propyl-3-(p-chlorobenzylidene)furan-2-one: Similar structure but with a p-chlorobenzylidene group instead of an o-chlorobenzylidene group.
Uniqueness
5-Propyl-3-(o-chlorobenzylidene)furan-2-one is unique due to the specific positioning of the propyl and o-chlorobenzylidene groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
120388-32-1 |
|---|---|
Fórmula molecular |
C14H13ClO2 |
Peso molecular |
248.70 g/mol |
Nombre IUPAC |
(3E)-3-[(2-chlorophenyl)methylidene]-5-propylfuran-2-one |
InChI |
InChI=1S/C14H13ClO2/c1-2-5-12-9-11(14(16)17-12)8-10-6-3-4-7-13(10)15/h3-4,6-9H,2,5H2,1H3/b11-8+ |
Clave InChI |
CJBXWZIRMBFWPZ-DHZHZOJOSA-N |
SMILES isomérico |
CCCC1=C/C(=C\C2=CC=CC=C2Cl)/C(=O)O1 |
SMILES canónico |
CCCC1=CC(=CC2=CC=CC=C2Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)


![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)




![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)

